molecular formula C9H2BrCl2N3S B12863559 12-bromo-4,6-dichloro-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene

12-bromo-4,6-dichloro-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene

Cat. No.: B12863559
M. Wt: 335.01 g/mol
InChI Key: HBJQNFFUVMFSJA-UHFFFAOYSA-N
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Description

12-bromo-4,6-dichloro-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene is a complex organic compound characterized by its unique tricyclic structure. This compound contains bromine, chlorine, sulfur, and nitrogen atoms, making it a member of the halopyrimidines class.

Preparation Methods

The synthesis of 12-bromo-4,6-dichloro-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene involves multiple steps, typically starting with the preparation of the core tricyclic structure. The synthetic routes often include:

    Cyclization Reactions: Formation of the tricyclic core through cyclization reactions involving appropriate precursors.

    Halogenation: Introduction of bromine and chlorine atoms using halogenating agents such as bromine and chlorine gas under controlled conditions.

    Sulfur Incorporation: Incorporation of sulfur into the structure using sulfur-containing reagents.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

12-bromo-4,6-dichloro-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide and ammonia.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

12-bromo-4,6-dichloro-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 12-bromo-4,6-dichloro-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 12-bromo-4,6-dichloro-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene include:

The uniqueness of this compound lies in its specific arrangement of halogen atoms and the presence of sulfur, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H2BrCl2N3S

Molecular Weight

335.01 g/mol

IUPAC Name

12-bromo-4,6-dichloro-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene

InChI

InChI=1S/C9H2BrCl2N3S/c10-3-1-4-5-6(16-8(4)13-2-3)7(11)15-9(12)14-5/h1-2H

InChI Key

HBJQNFFUVMFSJA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C3=C(S2)C(=NC(=N3)Cl)Cl)Br

Origin of Product

United States

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